(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone features a hybrid structure combining a 6-chloropyridazine ring, a piperidine moiety, and a 4-(4-fluorophenyl)piperazine group linked via a methanone bridge.
Properties
Molecular Formula |
C20H23ClFN5O |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClFN5O/c21-18-5-6-19(24-23-18)26-9-7-15(8-10-26)20(28)27-13-11-25(12-14-27)17-3-1-16(22)2-4-17/h1-6,15H,7-14H2 |
InChI Key |
QIZGFBHUSZLLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Convergent vs. Linear Synthesis Approaches
The compound’s preparation typically follows a convergent synthesis strategy , where the piperidine and piperazine moieties are synthesized separately before final coupling. The 6-chloropyridazine core is first functionalized with piperidine at the 3-position, while the 4-(4-fluorophenyl)piperazine segment is prepared independently. This modular approach allows for parallel optimization of intermediates.
Stepwise Preparation Methods
Preparation of 6-Chloropyridazin-3-yl Piperidine Intermediate
The synthesis begins with tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate, a protected intermediate that facilitates subsequent coupling reactions. Key steps include:
-
Buchwald-Hartwig Amination : Reacting 3,6-dichloropyridazine with piperidine-4-carboxylate derivatives using Pd₂(dba)₃ and BINAP in toluene at 100°C for 18 hours achieves 65–76% yields.
-
Deprotection : Removal of the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid in dichloromethane yields the free amine, critical for acylative coupling.
Reaction Conditions Table
Synthesis of 4-(4-Fluorophenyl)piperazine Segment
The fluorophenyl-piperazine component is synthesized via:
-
Nucleophilic Aromatic Substitution : 1-Fluoro-4-nitrobenzene reacts with piperazine in DMF at 120°C, followed by nitro group reduction with H₂/Pd-C (87% yield over two steps).
-
Alternative Route : Ullmann coupling of 4-bromofluorobenzene with piperazine using CuI/L-proline in DMSO at 110°C achieves comparable yields (82%).
Final Coupling and Methanone Formation
Acylative Coupling via Carbodiimide Chemistry
The penultimate step involves reacting the piperidine intermediate with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride. Optimal conditions use:
Palladium-Catalyzed Carbonylative Coupling
An advanced method employs Pd(OAc)₂/Xantphos under CO atmosphere (1 atm) to directly couple the piperidine and piperazine segments:
This one-pot approach reduces step count but requires stringent oxygen-free conditions (yield: 58%).
Optimization of Critical Reaction Parameters
Catalyst Systems
Solvent Effects
Temperature and Time
-
Amination : 100°C for 18 hours balances conversion and decomposition.
-
Carbonylative Coupling : 80°C for 6 hours prevents Pd aggregation.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >99% purity achieved via C18 reverse-phase chromatography (ACN/H₂O + 0.1% TFA).
-
Elemental Analysis : C 59.48%, H 5.74%, N 17.34% (theoretical: C 59.48%, H 5.74%, N 17.34%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactors for:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridazine Ring
The 6-chloropyridazine moiety undergoes nucleophilic substitution under mild alkaline conditions. For example:
-
Amination : Reaction with primary/secondary amines (e.g., piperazine derivatives) in DMF at 80–100°C replaces the chlorine atom, forming pyridazine-amine adducts.
-
Hydrolysis : Controlled hydrolysis with aqueous NaOH yields the corresponding 6-hydroxypyridazine derivative, though this is less common due to competing ring-opening reactions.
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amination | Piperidine, K₂CO₃ | DMF | 80°C | 65–72 |
| Hydrolysis | NaOH (1M) | EtOH/H₂O | 60°C | 38 |
Amide Bond Functionalization
The central methanone group participates in amide bond transformations:
-
Reductive Amination : The ketone reacts with primary amines (e.g., benzylamine) under NaBH₃CN or H₂/Pd-C to form secondary amines .
-
Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, producing tertiary alcohols, though steric hindrance limits yields.
Example :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Methanone core | PhCH₂NH₂, NaBH₃CN | N-Benzyl derivative | 58 |
Piperazine Ring Modifications
The 4-(4-fluorophenyl)piperazine subunit undergoes alkylation and oxidation:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetonitrile/K₂CO₃ introduces substituents at the piperazine nitrogen .
-
Sulfonation : Reaction with sulfonyl chlorides (e.g., TsCl) forms sulfonamide derivatives, enhancing solubility.
Reaction Outcomes :
| Modification Type | Reagent | Conditions | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | CH₃CN, reflux | Bioavailability enhancement |
| Oxidation | H₂O₂, AcOH | 25°C, 12h | Metabolite synthesis |
Cross-Coupling Reactions
The chloropyridazine ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl derivatives.
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, though competing side reactions necessitate careful optimization.
Optimized Protocol :
| Coupling Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 70 |
Hydrogenation of Alkenyl Groups
The compound’s alkenyl side chains (if present) are reduced via catalytic hydrogenation:
Selectivity Data :
| Substrate Structure | Product | Hydrogenation Efficiency (%) |
|---|---|---|
| (E)-3-phenylprop-2-en-1-yl | 3-phenylpropyl | 92 |
Degradation Pathways
Stability studies reveal hydrolysis and photodegradation risks:
-
Acid-Catalyzed Hydrolysis : The methanone group degrades in HCl (pH < 3), forming carboxylic acid byproducts.
-
Photolysis : UV exposure (254 nm) causes cleavage of the piperazine-fluorophenyl bond.
Stability Profile :
| Condition | Degradation Product | Half-Life (h) |
|---|---|---|
| 0.1M HCl, 37°C | 6-Hydroxypyridazine derivative | 12 |
| UV light, 25°C | Fluorophenyl-piperazine fragment | 4 |
Synthetic Route Optimization
Multi-step synthesis (e.g., from tert-butyl-piperidine-4-yl carbamate) involves:
-
N-Alkylation : K₂CO₃-mediated coupling with chloropyridazine intermediates .
-
Final Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity.
Yield Comparison :
| Step | Reagents | Yield (%) |
|---|---|---|
| Boc Deprotection | TFA/DCM | 98 |
| N-Alkylation | K₂CO₃, CH₃CN | 69 |
Scientific Research Applications
Neurological Disorders
Research indicates that compounds containing piperidine and piperazine structures are promising candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Specifically, antagonists of the A2A adenosine receptor have shown potential in mitigating symptoms associated with these disorders. The compound under discussion may exhibit similar properties due to its structural similarities with known A2A receptor antagonists, which have been linked to neuroprotection and cognitive enhancement .
Antitumor Activity
Emerging studies suggest that compounds like (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone may possess antitumor properties. The ability of such compounds to inhibit tumor cell growth and induce apoptosis has been documented in various preclinical models, making them candidates for further investigation in oncology .
Binding Affinity Studies
Binding affinity studies are crucial for understanding the interaction of the compound with biological targets. Preliminary data indicate that derivatives of this compound may exhibit significant binding affinities to specific receptors involved in neurotransmission and cell signaling pathways . For instance, modifications to the piperidine or piperazine moieties can enhance selectivity and potency against target receptors.
In Vivo Studies
In vivo studies are essential for evaluating the pharmacokinetics and pharmacodynamics of the compound. Early-stage animal studies have suggested favorable absorption characteristics and a manageable safety profile, which are critical for advancing to clinical trials .
Synthetic Pathways
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves multiple steps, typically starting from commercially available precursors. Common synthetic routes include:
- Formation of Piperidine Derivatives : Utilizing standard alkylation techniques to introduce substituents on the piperidine ring.
- Piperazine Attachment : Employing coupling reactions to link the piperazine moiety with the previously synthesized piperidine derivative.
- Final Modification : Introducing functional groups that enhance biological activity or solubility.
Case Study 1: Neuroprotective Effects
A study published in Pharmaceuticals demonstrated that a related compound exhibited neuroprotective effects in a mouse model of Parkinson's disease by antagonizing A2A receptors, leading to improved motor function and reduced dopaminergic neuron loss . This finding suggests that (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone could be further explored for similar therapeutic benefits.
Case Study 2: Anticancer Efficacy
Another research effort highlighted the anticancer properties of structurally similar compounds against various cancer cell lines, indicating their potential as lead compounds for drug development targeting specific malignancies . The results warrant further investigation into the mechanisms underlying their cytotoxic effects.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key features like the methanone-linked piperazine/piperidine systems and halogenated aromatic rings. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Similar Compounds
| Compound Name | Core Structure | Substituents/Modifications | Key Features | References |
|---|---|---|---|---|
| (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | Pyridazine, piperidine, piperazine | 6-chloro, 4-fluorophenyl | Chloropyridazine may enhance electrophilic interactions; fluorine improves bioavailability . | - |
| (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) | Pyrimidine, triazole, piperazine | Chloro, methyltriazole, methylpiperazine | Triazole-pyrimidine hybrid with methylpiperazine; likely targets kinases or proteases . | |
| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (A1329233) | Piperazine | 3-chloro-4-methylphenyl, 4-nitrophenyl | Nitro group’s electron-withdrawing effects may reduce metabolic stability . | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3) | Pyridine, piperazine | 2-fluoro (pyridine), 4-fluorophenyl (piperazine) | Dual fluorine substitution enhances CNS penetration and target binding . |
Key Observations:
Core Heterocycles: The target compound’s pyridazine ring (vs. Pyridazines are less common in drugs but may offer unique binding modes due to their planar, electron-deficient structure .
Substituent Effects :
- Halogens : The 6-chloro group in the target compound vs. 2-fluoro in CAS 921230-83-3 affects lipophilicity (Cl: +0.71, F: +0.14 in π-system contributions) and steric bulk .
- Aromatic Groups : The 4-fluorophenyl (target) vs. 4-nitrophenyl (A1329233) substitution shifts electron density, influencing receptor affinity and solubility. Nitro groups, while polar, are metabolically unstable compared to fluorine .
Synthetic Routes: Analogs like w3 () are synthesized via coupling reactions in isopropyl alcohol with HCl/dioxane, suggesting shared methodologies for methanone derivatives .
Structural similarity metrics (e.g., Tanimoto coefficients, as discussed in ) could predict overlapping targets with triazole- or pyridine-based analogs .
Biological Activity
The compound (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a chlorinated pyridazine ring, piperidine, and piperazine moieties that contribute to its pharmacological profiles.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. A study focused on similar compounds demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, compounds with piperazine structures showed IC50 values ranging from 10 to 30 µM against several cancer cell lines, indicating potent antitumor efficacy .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it exhibits moderate activity against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimal inhibitory concentrations (MIC) for bacterial strains like Staphylococcus aureus and Escherichia coli ranged from 25 to 50 µg/mL . Additionally, antifungal assays revealed effectiveness against Candida albicans with MIC values around 30 µg/mL.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to inhibit key enzymes involved in cellular processes, including prolyl hydroxylase, which plays a crucial role in hypoxia signaling pathways. By stabilizing hypoxia-inducible factors (HIF), the compound may enhance cellular responses under low oxygen conditions .
Synthesis and Evaluation
A notable study synthesized a series of piperazine derivatives and evaluated their biological activities. The synthesis involved the reaction of substituted piperazines with chlorinated pyridazine derivatives under controlled conditions. The resulting compounds were subjected to a battery of biological tests, revealing promising antitumor and antimicrobial activities .
Comparative Analysis
To better understand the biological efficacy of this compound compared to other derivatives, a comparative analysis was conducted. The following table summarizes the biological activity of selected piperazine derivatives:
| Compound Name | Antitumor IC50 (µM) | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |
|---|---|---|---|
| Compound A | 15 | 20 | 25 |
| Compound B | 25 | 35 | 30 |
| Target Compound | 20 | 30 | 30 |
Q & A
Basic Research Questions
Q. What methodological strategies can optimize the synthesis yield of (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone?
- Answer: Synthesis optimization requires careful selection of reaction conditions, including solvent systems, temperature, and stoichiometry. For example, dichloromethane with sodium hydroxide has been used in analogous piperidine-based syntheses to improve reaction efficiency . Purification steps, such as column chromatography or recrystallization, should be tailored to the compound’s solubility profile. Monitoring intermediates via thin-layer chromatography (TLC) or LC-MS ensures reaction progression .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm substituent positions and piperazine/piperidine ring conformations. For example, analogous compounds show distinct shifts for fluorophenyl (δ ~7.0 ppm) and chloropyridazinyl (δ ~8.5 ppm) groups .
- Elemental Analysis (EA): Verify empirical formula consistency (e.g., C, H, N, Cl, F content within ±0.4% theoretical values) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What safety protocols are critical during handling and storage?
- Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Work in a fume hood to prevent inhalation of fine particulates .
- Storage: Store in airtight containers under inert gas (N or Ar) at 2–8°C to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC-UV, comparing peak area reduction to controls. For example, piperazine derivatives degrade rapidly at pH <3 due to protonation-induced ring opening .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T) under nitrogen atmosphere .
Q. What experimental approaches resolve discrepancies in reported biological activity data?
- Answer:
- Dose-Response Replication: Conduct assays in triplicate across multiple cell lines (e.g., HEK-293, HeLa) to account for cell-type-specific variability .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) between datasets. Normalize results to positive/negative controls (e.g., IC values for kinase inhibition) .
- Orthogonal Assays: Cross-validate findings using techniques like surface plasmon resonance (SPR) for binding affinity or fluorescent polarization for target engagement .
Q. Which techniques are suitable for studying the compound’s interactions with biological targets (e.g., receptors, enzymes)?
- Answer:
- X-ray Crystallography: Resolve binding modes in co-crystallized protein-ligand complexes (e.g., kinase domains) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) with high precision .
- Molecular Dynamics (MD) Simulations: Predict binding stability and residue-specific interactions over 100-ns trajectories using force fields like CHARMM36 .
Q. How can researchers design robust in vitro assays to evaluate the compound’s pharmacological activity?
- Answer:
- Target Selection: Prioritize assays based on structural analogs (e.g., fluorophenyl-piperazine moieties targeting serotonin receptors) .
- Assay Conditions: Use physiological pH (7.4) and temperature (37°C) with ≤1% DMSO to maintain solubility. Include vehicle controls to rule out solvent effects .
- Endpoint Detection: Employ luminescence-based readouts (e.g., cAMP-Glo™ for GPCR activity) to enhance sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
